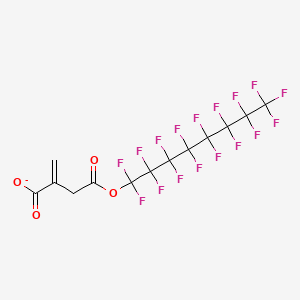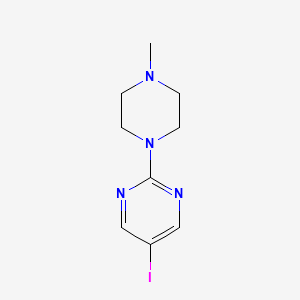
4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt: is a fluorogenic substrate used primarily for the detection and analysis of phosphatidylinositol-specific phospholipase C activity. This compound is particularly useful in the identification of various microorganisms, including Listeria monocytogenes, bacteria of the Bacillus cereus group, yeasts, and molds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The resulting product is then treated with N-methyl-morpholine to form the final salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced as a crystalline powder and stored under refrigerated conditions to maintain its stability .
化学反応の分析
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of phospholipase C, releasing 4-methylumbelliferone, which is a fluorescent product.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Phospholipase C, aqueous buffer solutions.
Oxidation and Reduction: Standard laboratory oxidizing and reducing agents, though specific conditions are not commonly applied to this compound.
Major Products:
Hydrolysis: 4-Methylumbelliferone and myo-inositol-1-phosphate.
科学的研究の応用
Chemistry:
- Used as a fluorogenic substrate in enzymatic assays to study phospholipase C activity.
Biology:
- Employed in microbiological studies for the identification of specific bacteria and fungi.
Medicine:
- Potential applications in diagnostic assays for detecting microbial infections.
Industry:
作用機序
The compound acts as a substrate for phosphatidylinositol-specific phospholipase C. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the phosphatidylinositol-specific phospholipase C enzyme, and the pathway involves the cleavage of the phosphate ester bond .
類似化合物との比較
4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorogenic substrate used for detecting β-galactosidase activity.
4-Methylumbelliferyl-β-D-cellobioside: Used for detecting β-glucosidase activity.
Uniqueness: 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt is unique in its specific application for phosphatidylinositol-specific phospholipase C activity. Its ability to release a fluorescent product upon enzymatic hydrolysis makes it highly valuable in various research and diagnostic applications .
特性
分子式 |
C21H29NO9 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
4-methylmorpholine;4-methyl-7-(2,3,4,5,6-pentahydroxycyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C16H18O8.C5H11NO/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-14(21)12(19)11(18)13(20)15(16)22;1-6-2-4-7-5-3-6/h2-5,11-16,18-22H,1H3;2-5H2,1H3 |
InChIキー |
YAFBMFNZGJYOPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(C3O)O)O)O)O.CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)

![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)


![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)
![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)



